molecular formula C8H7N5O2 B8794414 [6-(1H-Tetrazol-1-yl)pyridine-3-yl]acetic acid

[6-(1H-Tetrazol-1-yl)pyridine-3-yl]acetic acid

Cat. No. B8794414
M. Wt: 205.17 g/mol
InChI Key: YQNJXGTZLQAKQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6-(1H-Tetrazol-1-yl)pyridine-3-yl]acetic acid is a useful research compound. Its molecular formula is C8H7N5O2 and its molecular weight is 205.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality [6-(1H-Tetrazol-1-yl)pyridine-3-yl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [6-(1H-Tetrazol-1-yl)pyridine-3-yl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[6-(1H-Tetrazol-1-yl)pyridine-3-yl]acetic acid

Molecular Formula

C8H7N5O2

Molecular Weight

205.17 g/mol

IUPAC Name

2-[6-(tetrazol-1-yl)pyridin-3-yl]acetic acid

InChI

InChI=1S/C8H7N5O2/c14-8(15)3-6-1-2-7(9-4-6)13-5-10-11-12-13/h1-2,4-5H,3H2,(H,14,15)

InChI Key

YQNJXGTZLQAKQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CC(=O)O)N2C=NN=N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture ethyl[6-(1H-tetrazol-1-yl)pyridin-3-yl]acetate (0.42 g, 1.8 mmol) in THF (3 mL) was added 1.4 M LiOH (aq.) (5 mL) at room temperature. The mixture was stirred 3 hours at room temperature. The reaction was acidified with citric acid until Ph about 3˜4. The mixture was extracted with EtOAc. The combined organic layer was washed with brine, dried over anhydrous Na2SO4, concentrated to give [6-(1H-tetrazol-1-yl)pyridin-3-yl]acetic acid: 1H-NMR (400 MHz, DMSO) δ 12.62 (s, 1H), 10.16 (s, 1H), 8.54 (s, 1H), 8.01˜8.09 (m, 2H), 3.80 (s, 2H).
Quantity
0.42 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture ethyl [6-(1H-tetrazol-1-yl)pyridin-3-yl]acetate (0.42 g, 1.8 mmol) in THF (3 mL) was added 1.4 M LiOH (aq.) (5 mL) at room temperature. The mixture was stirred 3 hours at room temperature. The reaction was acidified with citric acid until Ph about 3˜4. The mixture was extracted with EtOAc. The combined organic layer was washed with brine, dried over anhydrous Na2SO4, concentrated to give [6-(1H-tetrazol-1-yl)pyridin-3-yl]acetic acid. 1H-NMR (400 MHz, DMSO) δ 12.62 (s, 1H), 10.16 (s, 1H), 8.54 (s, 1H), 8.01-8.09 (m, 2H), 3.80 (s, 2H).
Quantity
0.42 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a suspension of ethyl [6-(1H-tetrazol-1-yl)pyridin-3-yl]acetate (30.0 g, 129 mmol) in 150 mL of water was added 28 mL of 5M aq NaOH (141 mmol) over 5 min while cooled in a water bath. A very mild exotherm to +22° C. was observed. The mixture was stirred for 40 min at rt whereupon 106 mL of 2M aq H3PO4 was added over 30 min at rt. The resulting suspension was filtered, and the filter cake was washed with 2×50 mL water and dried on the frit under a stream of nitrogen overnight to afford [6-(1H-tetrazol-1-yl)pyridin-3-yl]acetic acid. This material was identical by H NMR to that synthesized according to method 1 above.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
28 mL
Type
reactant
Reaction Step Two
Name
Quantity
106 mL
Type
reactant
Reaction Step Three

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